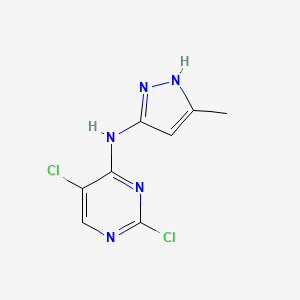

2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine

概述

描述

2,5-Dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine is a heterocyclic compound that features both pyrimidine and pyrazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of chlorine atoms and the pyrazole moiety contributes to its unique chemical properties and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine typically involves the reaction of 5-methyl-1H-pyrazol-3-amine with 2,4,5-trichloropyrimidine. The reaction is carried out in the presence of a base, such as triethylamine, in an ethanol solvent. The mixture is stirred at room temperature for approximately 16 hours, followed by concentration under reduced pressure to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.

化学反应分析

Types of Reactions

2,5-Dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The pyrazole moiety can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Reaction conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, in a polar solvent like dimethyl sulfoxide (DMSO) or ethanol.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used, while reducing agents may include sodium borohydride or lithium aluminum hydride.

Major Products Formed

Substitution Reactions: Products include various substituted pyrimidines, depending on the nucleophile used.

Oxidation and Reduction: Products can include oxidized or reduced forms of the pyrazole ring, leading to different functionalized derivatives.

科学研究应用

Medicinal Chemistry

Anticancer Activity

Research indicates that 2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine exhibits significant anticancer properties. It has been studied for its ability to inhibit specific kinases involved in cancer cell proliferation. In vitro studies demonstrated that the compound effectively reduced the viability of various cancer cell lines, suggesting its potential as a therapeutic agent against malignancies such as breast and lung cancer.

Mechanism of Action

The compound's mechanism involves the inhibition of key signaling pathways that are often dysregulated in cancer cells. This includes interference with the MAPK/ERK pathway, which is crucial for cell growth and survival. By targeting these pathways, the compound can induce apoptosis in cancer cells while sparing normal cells, thus potentially minimizing side effects associated with traditional chemotherapy.

Agricultural Applications

Herbicidal Properties

this compound has also been explored for its herbicidal properties. Studies have shown that it can effectively control the growth of various weed species without adversely affecting crop yields. This makes it a valuable candidate for developing new herbicides that are both effective and environmentally friendly.

Mode of Action in Plants

The herbicidal action is believed to stem from its ability to disrupt photosynthesis and inhibit certain enzymatic processes within target plants. This selectivity allows for effective weed management while maintaining the integrity of surrounding crops.

Synthesis and Chemical Properties

The synthesis of this compound involves a multi-step process that can be optimized for yield and purity. The compound can be synthesized via a reaction between 5-methyl-1H-pyrazole and 2,4,5-trichloropyrimidine in the presence of triethylamine as a base in ethanol under controlled conditions, achieving yields upwards of 89% .

Case Study 1: Anticancer Efficacy

In a study published in Cancer Letters, researchers evaluated the antiproliferative effects of this compound on human breast cancer cells. The results indicated a dose-dependent reduction in cell viability with IC50 values comparable to established chemotherapeutics .

Case Study 2: Herbicidal Activity

A field trial conducted by agricultural scientists demonstrated that formulations containing this compound significantly reduced weed biomass by over 70% compared to untreated controls while maintaining crop health .

作用机制

The mechanism of action of 2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Similar Compounds

2,4,5-Trichloropyrimidine: A precursor in the synthesis of the target compound, known for its reactivity and use in various chemical transformations.

5-Methyl-1H-pyrazol-3-amine: Another precursor, which contributes the pyrazole moiety to the final compound.

Pyrazolo[3,4-d]pyrimidine:

Uniqueness

2,5-Dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine is unique due to the combination of its pyrimidine and pyrazole rings, along with the presence of chlorine atoms. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.

生物活性

2,5-Dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine (CAS No. 543712-81-8) is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Its unique structure incorporates a dichloro substitution and a pyrazolyl moiety, which contribute to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₇Cl₂N₅, with a molecular weight of 244.08 g/mol. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₇Cl₂N₅ |

| Molecular Weight | 244.08 g/mol |

| CAS Number | 543712-81-8 |

| Chemical Class | Pyrimidine Derivative |

Biological Activity Overview

Research indicates that compounds containing pyrazole and pyrimidine structures often exhibit diverse biological activities, including antimicrobial , anticancer , and anti-inflammatory effects. The specific biological activities of this compound have been investigated in several studies.

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives as anticancer agents. For instance, compounds similar in structure to this compound have shown significant inhibitory effects on various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation and survival.

Case Study:

A study evaluating the cytotoxic effects of various pyrazole derivatives reported that certain modifications to the pyrazole ring enhanced anticancer activity against MCF-7 and MDA-MB-231 breast cancer cell lines. The incorporation of halogen substituents was found to increase potency significantly .

Antimicrobial Activity

Compounds with similar structural features have also demonstrated notable antimicrobial properties. For example, pyrazole derivatives have been effective against various bacterial strains and fungi due to their ability to disrupt microbial cell wall synthesis or inhibit essential enzymes.

Research Findings:

A review indicated that several synthesized pyrazole carboxamides exhibited significant antifungal activity. The structure-activity relationship (SAR) analysis revealed that modifications in the pyrazole ring could enhance antimicrobial efficacy .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit enzymes involved in cancer cell metabolism or microbial growth.

- Receptor Modulation: It could act on receptor sites that regulate cell signaling pathways related to inflammation and cancer progression.

- Cell Cycle Arrest: Some studies suggest that related compounds induce apoptosis in cancer cells by disrupting the cell cycle.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

常见问题

Q. What are the recommended synthetic routes for 2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine, and how can reaction conditions be optimized for yield and purity?

Basic Research Focus

The compound can be synthesized via nucleophilic substitution reactions between 2,5-dichloropyrimidin-4-amine derivatives and 5-methyl-1H-pyrazol-3-amine. Key steps include:

- Temperature control : Reactions typically proceed at 80–100°C in polar aprotic solvents (e.g., DMF or DMSO) to facilitate amine coupling .

- Catalyst use : Base catalysts like triethylamine or K₂CO₃ improve nucleophilicity of the pyrazole amine.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures enhances purity (>97% by HPLC) .

Methodological Tip : Monitor reaction progress via TLC or LC-MS to identify intermediates and optimize stoichiometric ratios.

Q. How can researchers validate the structural integrity and purity of this compound?

Basic Research Focus

- Purity analysis : Use HPLC with UV detection (λ = 254 nm) and compare retention times against certified reference materials. Batch-specific Certificates of Analysis (COA) should confirm >97% purity .

- Structural confirmation :

Q. What strategies address solubility limitations in biological assays or in vivo studies?

Basic Research Focus

The compound exhibits poor aqueous solubility. Recommended formulations:

- DMSO stock solutions : Prepare at 10 mM (25 µL aliquots) and dilute in PBS or saline for in vitro assays. Avoid freeze-thaw cycles to prevent precipitation .

- In vivo formulations : Use co-solvents like PEG300 (30%) and Tween 80 (5%) in saline. Validate stability via dynamic light scattering (DLS) to ensure nanoparticle-free solutions .

Methodological Tip : Pre-warm solutions to 37°C and sonicate for 10–15 minutes to enhance dissolution.

Q. How can crystallographic data contradictions (e.g., enantiomorph polarity) be resolved during structural analysis?

Advanced Research Focus

- Enantiomorph-polarity estimation : Use Flack’s x parameter (superior to Rogers’ η) in SHELXL to resolve centrosymmetric ambiguities. This parameter minimizes false chirality assignments in near-symmetric structures .

- Validation : Cross-validate with Hirshfeld surface analysis (CrystalExplorer) to assess intermolecular interactions and confirm packing motifs .

Q. How to design experiments evaluating dual kinase inhibition (e.g., EGFR and Aurora A) for derivatives of this compound?

Advanced Research Focus

- Molecular docking : Use MOE or AutoDock to model interactions with EGFR (PDB: 1M17) and Aurora A (PDB: 4J8M). Prioritize derivatives with pyrimidine NH forming hydrogen bonds to kinase hinge regions .

- In vitro assays :

- Kinase inhibition : Use ADP-Glo™ assays to measure IC₅₀ values for EGFR/Aurora A. Include positive controls (e.g., erlotinib for EGFR).

- Cellular synergy : Test combinations in SCCHN cell lines (e.g., CAL-27) using Chou-Talalay synergy plots to quantify combinatorial effects .

Q. What structural modifications enhance selectivity for CDK2 inhibition while minimizing off-target effects?

Advanced Research Focus

- SAR Insights :

- Pyrazole substitution : 5-Methyl groups improve CDK2 binding by filling hydrophobic pockets. Replace with bulkier substituents (e.g., isopropyl) to enhance selectivity over CDK1 .

- Chlorine positioning : 2,5-Dichloro configuration is critical for ATP-binding site engagement. Mono-chloro analogs lose potency .

Methodological Tip : Pair mutagenesis studies (e.g., CDK2 T160A) with kinase profiling (Eurofins KinaseProfiler™) to validate selectivity.

Q. How to resolve discrepancies in reported biological activities across studies?

Advanced Research Focus

- Data normalization : Standardize assay conditions (e.g., ATP concentration, incubation time) to minimize variability.

- Contradiction analysis : Use meta-analysis tools (e.g., RevMan) to assess heterogeneity in IC₅₀ values. Consider batch-specific purity (via COA) as a confounding factor .

Q. What computational methods predict metabolic stability and toxicity of this compound?

Advanced Research Focus

- ADMET prediction : Use SwissADME or ADMETLab to estimate hepatic clearance (CYP3A4/2D6 liability) and hERG channel inhibition.

- Metabolite identification : Simulate Phase I/II metabolism (e.g., CYP450-mediated oxidation) using StarDrop’s DEREK Nexus .

属性

IUPAC Name |

2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2N5/c1-4-2-6(15-14-4)12-7-5(9)3-11-8(10)13-7/h2-3H,1H3,(H2,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXEYORGOYODCOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)NC2=NC(=NC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40464783 | |

| Record name | 2,5-Dichloro-N-(5-methyl-1H-pyrazol-3-yl)-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40464783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

543712-81-8 | |

| Record name | 2,5-Dichloro-N-(5-methyl-1H-pyrazol-3-yl)-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40464783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。